molecular formula C9H5Cl2NO B1598906 3-(2,6-Dichlorophenyl)-3-oxopropanenitrile CAS No. 71463-50-8

3-(2,6-Dichlorophenyl)-3-oxopropanenitrile

Cat. No.: B1598906
CAS No.: 71463-50-8
M. Wt: 214.04 g/mol
InChI Key: KCHWJFVEFMTLFE-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C9H5Cl2NO and its molecular weight is 214.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Regioselective Radical Addition

A study conducted by Bahadir Hocaoglu and M. Yılmaz (2019) delves into the regioselective radical addition of 3-oxopropanenitriles with terminal dienes, facilitated by cerium(IV) ammonium nitrate and manganese(III) acetate. This process yields 5-ethenyl-4,5-dihydrofuran-3-carbonitriles, showcasing a novel approach to synthesizing dihydrofurans with specific structural features (Hocaoglu & Yılmaz, 2019).

Molecular Structure and Antimicrobial Activity

C. Sivakumar et al. (2021) explored the molecular structure, spectroscopic, and quantum chemical properties of a related compound, demonstrating its antimicrobial activity. This comprehensive study integrates theoretical vibrational studies with experimental data to shed light on the compound's stability and potential biological applications (Sivakumar et al., 2021).

Alternative Synthesis Methods

Marcelle S. Ferreira and José Daniel Figueroa-Villar (2014) reported an alternative synthesis method for a related compound, highlighting a mechanism that yields a significant overall production efficiency. This study provides insights into innovative synthesis strategies that could be applied to similar chemical entities (Ferreira & Figueroa-Villar, 2014).

Photocatalytic Degradation Studies

Research by Huanhuan Ji et al. (2013) on the photocatalytic degradation of chlorophenols using graphitic carbon nitride under visible light irradiation expands the potential environmental applications of related compounds. This study demonstrates the effectiveness of novel photocatalysts in the degradation of pollutants (Ji et al., 2013).

Fluorination Effects on Electronic Structure

Thomas J Aldrich et al. (2019) explored the fluorination effects on the packing and electronic structure of indacenodithienothiophene acceptors, showing how structural modifications can influence photovoltaic response and molecular interactions. This research is relevant for developing advanced materials for solar cell applications (Aldrich et al., 2019).

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHWJFVEFMTLFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20991880
Record name 3-(2,6-Dichlorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20991880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71463-50-8
Record name 2,6-Dichloro-β-oxobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71463-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,6-Dichlorophenyl)-3-oxopropiononitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071463508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,6-Dichlorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20991880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,6-dichlorophenyl)-3-oxopropiononitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

n-Butyl lithium (20.1 mL, 32.2 mmol, 1.6M in hexanes) was added to THF (30 mL) and the solution was cooled to −78° C. Acetonitrile (1.7 mL, 32 mmol) was added dropwise and the reaction stirred at the temperature for 45 minutes. Methyl 2,6-dichlorobenzoate (1.00 g, 4.88 mmol) was dissolved in 2 mL THF and added to the reaction mixture. The reaction stirred at −78° C. for 0.5 hr. The solution was quenched with methanol and warmed to room temperature. The material was diluted with water and 1N HCl. The solution was then extracted with Ethyl acetate, dried, and concentrated to give 1.08 g of desired product at 85% purity. Material used as is in the next step.
Quantity
20.1 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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